4(1H)-Pyridinone,2,3,5-trimethyl-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

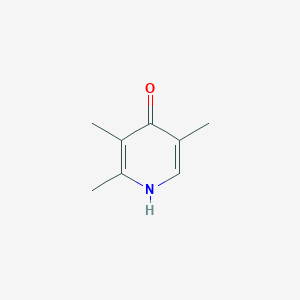

4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) is a chemical compound with the molecular formula C8H11NO. It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 3, and 5, and a hydroxyl group at position 4 on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) can be achieved through various methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2,3,5-trimethylpyridine with an oxidizing agent can yield 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) . Another method involves the use of Grignard reagents, where the addition of a Grignard reagent to pyridine N-oxides followed by hydrolysis can produce the desired compound .

Industrial Production Methods

Industrial production of 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, and aldehydes. These products can have different chemical and physical properties, making them useful in various applications .

Applications De Recherche Scientifique

Antifungal Activity

One of the notable applications of 4(1H)-pyridinone is its antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various pathogens.

- Case Study : In a comparative study, 4(1H)-pyridinone demonstrated an IC50 value of 4.34 μg/mL against Fusarium solani, outperforming traditional antifungals like hymexazol (IC50 = 38.92 μg/mL) . This suggests its potential as a more effective treatment option for fungal infections.

| Compound | IC50 (μg/mL) |

|---|---|

| 4(1H)-Pyridinone | 4.34 |

| Hymexazol | 38.92 |

Cytotoxicity and Anticancer Properties

4(1H)-pyridinone has also shown promising results in cancer research. Its cytotoxicity against various cancer cell lines has been documented.

- Case Study : A study using the PrestoBlue assay revealed that the compound exhibited significant cytotoxicity with an EC50 value in the low micromolar range against colorectal cancer cells (HCT116) .

| Cell Line | EC50 (μM) |

|---|---|

| HCT116 | Low Micromolar |

Coordination Chemistry

In coordination chemistry, 4(1H)-pyridinone acts as a ligand to form complexes with transition metals, which are utilized in catalysis and materials science.

- Mechanism of Action : The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes that can participate in catalytic cycles .

| Metal Ion | Coordination Mode |

|---|---|

| Ni(II), Fe(II), Cu(II) | Tridentate |

Development of New Derivatives

Research has also focused on synthesizing new derivatives of 4(1H)-pyridinone to enhance its biological activity.

- Example Derivative : One derivative synthesized was 2,4-dihydroxy-5-methyl-4(1H)-pyridinone , which showed promising antifungal activity against Botrytis cinerea with an IC50 value of 19.92 μg/mL .

Summary of Applications

The diverse applications of 4(1H)-pyridinone highlight its potential as a valuable compound in various scientific fields:

- Antifungal Agent : Effective against multiple fungal pathogens.

- Anticancer Agent : Demonstrated cytotoxicity against cancer cell lines.

- Coordination Chemistry : Useful as a ligand for transition metal complexes.

- Derivative Development : New derivatives show enhanced biological activities.

Mécanisme D'action

The mechanism of action of 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) include other methylated pyridines and hydroxypyridines, such as 2,3,6-trimethylpyridine and 2,4,6-trimethylpyridine .

Uniqueness

What sets 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) apart is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Activité Biologique

4(1H)-Pyridinone, 2,3,5-trimethyl-(9CI) is a compound belonging to the pyridinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

4(1H)-Pyridinone, 2,3,5-trimethyl-(9CI) is characterized by a pyridine ring with three methyl groups at positions 2, 3, and 5. This structural configuration is crucial for its biological activity and interaction with various molecular targets.

The biological activity of 4(1H)-Pyridinone is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with monoamine oxidase A (MAO-A), which is vital for regulating neurotransmitter levels in the brain.

- Antiproliferative Effects : Research indicates that derivatives of pyridinones exhibit antiproliferative effects against various cancer cell lines. The compound has demonstrated activity in inhibiting cell growth and inducing apoptosis in cancerous cells .

- Antimicrobial Activity : Preliminary studies suggest that 4(1H)-Pyridinone possesses antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent .

Biological Activities

The biological activities of 4(1H)-Pyridinone can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antitumor | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial | Shows potential as an antibacterial and antifungal agent. |

| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |

| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis. |

Case Studies and Research Findings

Several studies have explored the biological activity of 4(1H)-Pyridinone:

- Anticancer Activity : A study evaluated the antiproliferative effects of 4(1H)-Pyridinone on gastric carcinoma cell lines. Results indicated that the compound significantly inhibited cell proliferation with an IC50 value in the micromolar range .

- Neuroprotective Effects : Research demonstrated that 4(1H)-Pyridinone could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This effect was linked to the inhibition of MAO-A activity, leading to increased levels of neuroprotective neurotransmitters.

- Antimicrobial Efficacy : In vitro assays revealed that 4(1H)-Pyridinone exhibited antimicrobial activity against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Pharmacokinetics

The pharmacokinetic profile of 4(1H)-Pyridinone has not been extensively studied; however, it is anticipated to exhibit moderate absorption and distribution characteristics typical of small organic compounds. Further research is needed to elucidate its metabolism and excretion pathways.

Propriétés

IUPAC Name |

2,3,5-trimethyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-9-7(3)6(2)8(5)10/h4H,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBTVCZDNZKEAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.